Santin
Description
Evolution of Flavonoid Chemistry and Biological Research
Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. nih.gov Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which comprises two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.govmdpi.com The history of flavonoid research dates back to the 19th century, with the first discovery of "chrysin" in 1814. nih.gov Early research focused on their roles as plant pigments, contributing to the vibrant colors of flowers, fruits, and leaves. mdpi.com
The 20th century marked a significant shift in focus toward the biological effects of flavonoids. In the 1930s, these compounds were initially termed "vitamin P" due to their ability to influence capillary permeability and fragility, a concept that has since evolved but highlighted their physiological importance. nih.gov The latter half of the century saw an explosion of interest in their antioxidant properties. mdpi.com This was driven by the growing understanding of the role of free radicals and oxidative stress in human diseases. ontosight.ai Modern research now employs sophisticated analytical techniques to isolate and identify the more than 10,000 known flavonoid compounds and to elucidate their complex interactions within biological systems. nih.gov Current studies investigate their potential anti-inflammatory, antimicrobial, and chemopreventive activities, moving from general antioxidant effects to specific molecular mechanisms. mdpi.com
Contextualizing Santin within Flavonoid Classification and Chemical Research Paradigms
This compound belongs to a specific subgroup of flavonoids, which are broadly categorized based on the structural characteristics of the C-ring, such as its degree of oxidation and the connection point of the B-ring. nih.govmdpi.com The major classes include flavones, flavonols, flavanones, flavanols, isoflavones, and anthocyanidins. mdpi.com
This compound is chemically identified as 5,7-dihydroxy-3,6,4'-trimethoxyflavone. mdpi.com Based on its core structure, it is classified as a flavone (B191248), specifically an O-methylated flavonol. wikipedia.org Key features of its structure include:
A flavone backbone (2-phenyl-4H-1-benzopyran-4-one). ontosight.ai
Hydroxyl groups (-OH) at positions 5 and 7 of the A-ring.
Methoxy (B1213986) groups (-OCH3) at positions 3, 6, and 4'. wikipedia.org
This specific pattern of methoxylation makes this compound a polymethoxylated flavonoid (PMF), a less common subclass than their polyhydroxylated counterparts like quercetin (B1663063) or luteolin. The presence and position of these methoxy groups significantly influence the molecule's chemical properties, such as its lipophilicity and metabolic stability, which in turn affects its biological activity.
This compound has been isolated from various plant species, including Tanacetum microphyllum, Tanacetum parthenium, and Eupatorium buniifolium. wikipedia.orgwikidata.orgresearchgate.net Research on this compound often involves its extraction from these natural sources, followed by chromatographic separation and spectroscopic analysis to confirm its structure.
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research on this compound is primarily focused on elucidating its specific biological activities and mechanisms of action at the molecular level. Studies have moved beyond general antioxidant capacity to investigate its role in complex cellular processes.
Detailed Research Findings:
Anticancer Research: A significant area of investigation is this compound's potential in oncology. Research has shown that this compound can enhance TRAIL-mediated apoptosis (programmed cell death) in colon cancer cells. mdpi.com This suggests a pro-apoptotic mechanism that could be valuable for cancer research. mdpi.comresearchgate.net Further studies have explored its cytotoxic effects on other cancer cell lines, noting that its activity can be more potent than other common flavonoids like apigenin (B1666066) and luteolin. researchgate.net One proposed mechanism involves the induction of oxidative proline catabolism in cancer cells. researchgate.net
Anti-inflammatory and Antiviral Activity: this compound has been studied for its anti-inflammatory properties. mdpi.com For instance, it was identified as an inhibitor of PMA-induced ear edema in research models. wikipedia.org Other research has indicated that this compound can inhibit the replication of the influenza A virus by regulating cellular signaling pathways like MAPKs and NF-κB. nih.gov
Antiprotozoal Research: this compound has been investigated for its activity against parasites such as Trypanosoma cruzi, the agent causing Chagas disease. researchgate.net However, results have shown only moderate activity in some studies. researchgate.net
Unaddressed Questions and Future Directions: Despite these findings, several questions remain. A primary frontier is to understand the complete mechanism of action behind its observed bioactivities. For example, while it is known to promote apoptosis in cancer cells, the full spectrum of proteins and signaling cascades it modulates is not yet fully mapped. mdpi.comresearchgate.net
Furthermore, most of the current data on this compound is derived from in vitro (cell-based) studies. A critical unanswered question is its bioavailability, metabolism, and efficacy in vivo. The way this compound is absorbed, distributed, metabolized, and excreted in a living organism will ultimately determine its potential for any future applications. Research is needed to understand how the methoxy groups on its structure affect these pharmacokinetic properties.
Finally, while this compound has been isolated from several plants, its distribution in the wider plant kingdom and in dietary sources is not well-documented, representing another area for future phytochemical investigation. wikidata.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZAJFZEYZIHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182109 | |
| Record name | Santin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27782-63-4 | |
| Record name | Santin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27782-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Santin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence, Isolation, and Advanced Characterization of Santin from Natural Sources
Botanical and Biological Sources of Santin
This compound has been isolated from numerous botanical sources. It is notably found in various species of the Asteraceae family, such as Feverfew (Tanacetum parthenium) and Tanacetum microphyllum. mdpi.comnih.gov Birch species, including Betula pubescens and Betula pendula, are also recognized as significant sources, particularly their buds. mdpi.comtargetmol.comresearchgate.netresearchgate.net The compound has been identified in the branches of the White Mulberry tree (Morus alba L.) and in several species of the genus Achillea. mdpi.comchemfaces.comnih.gov
A comprehensive, though not exhaustive, list of plant species known to contain this compound is provided below.
Table 1: Botanical and Biological Sources of this compound This table is interactive and can be sorted by clicking on the headers.
| Family | Genus | Species | Common Name | Plant Part |
|---|---|---|---|---|
| Asteraceae | Achillea | cappadocica, setacea, santolinoides, arabica, atrata, collina, etc. | Yarrow | All plant parts |
| Asteraceae | Eupatorium | buniifolium | - | - |
| Asteraceae | Grindelia | glutinosa | - | - |
| Asteraceae | Tanacetum | parthenium | Feverfew | Aerial parts |
| Asteraceae | Tanacetum | microphyllum | - | Aerial parts |
| Betulaceae | Alnus | japonica, glutinosa | Alder | - |
| Betulaceae | Betula | pubescens, pendula | Birch | Buds, Leaves |
| Betulaceae | Betula | ermanii | Erman's Birch | - |
| Moraceae | Morus | alba | White Mulberry | Branches |
Source: mdpi.comchemfaces.comnih.govmedchemexpress.comnp-mrd.orgresearchgate.net
Chromatographic and Spectroscopic Methodologies for this compound Isolation
The isolation and purification of this compound from its natural matrix involve a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques. The choice of solvent and method depends on the plant material and the desired purity of the final compound.
The initial step is often an extraction from the dried and powdered plant material. Dichloromethane (B109758) and other solvents of varying polarities, such as ethyl acetate (B1210297) and acetone, have been used for this purpose. nih.govchemfaces.com For instance, the anti-inflammatory flavonoids this compound and Ermanin were isolated from a dichloromethane extract of Tanacetum microphyllum. nih.gov More advanced extraction methods, such as supercritical carbon dioxide extraction, have been employed for birch buds, which can then be further fractionated. researchgate.net
Following extraction, chromatographic methods are essential for separating this compound from the complex mixture of other phytochemicals.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification and quantification of this compound. chemfaces.com Studies on Tanacetum parthenium have utilized HPLC systems equipped with a Diode-Array Detector (HPLC-DAD) for both isolating and identifying this compound in extracts. chemfaces.comresearchgate.net A typical method might involve a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and acidified water (e.g., with formic acid) on a C18 column. researchgate.net
Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that can be used as a primary separation step at a semi-preparative scale, minimizing sample loss due to adsorption. nih.gov
Throughout the isolation process, UV-Vis spectroscopy is often used. As a flavonoid, this compound exhibits characteristic UV absorbance, which allows for its detection during chromatographic separation and can be used to determine the total flavonoid content in extracts. chemfaces.comresearchgate.net
Advanced Techniques for Structural Elucidation of Naturally Occurring this compound
Once this compound is isolated, its chemical structure is confirmed using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and elemental composition. The accepted structure of this compound is 5,7-dihydroxy-3,6,4'-trimethoxyflavone, with the molecular formula C₁₈H₁₆O₇. ebi.ac.uknih.gov
The primary techniques used for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. amazon.com
1D NMR: Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) spectra provide information on the types and number of hydrogen and carbon atoms in the molecule. researchgate.net
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms, confirming the arrangement of the flavone (B191248) backbone and the specific positions of the hydroxyl and methoxy (B1213986) functional groups. researchgate.net
Mass Spectrometry (MS): MS is used to determine the precise molecular weight and elemental formula of the compound. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific groups, like methyl radicals from the methoxy substituents. acs.org
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. researchgate.net UV spectroscopy, as mentioned earlier, is useful for confirming the presence of the flavonoid chromophore system. researchgate.net
The definitive identification of this compound is achieved when the data from these techniques are combined and compared with established literature values for the compound. researchgate.netresearchgate.net
Factors Influencing this compound Accumulation in Biological Systems
The concentration and accumulation of this compound in plants are not static but are influenced by a complex interplay of genetic, developmental, and environmental factors. While research specifically detailing the regulation of this compound is limited, the principles governing the biosynthesis of flavonoids and other secondary metabolites are well-established. mdpi.commdpi.com
Genetic Factors: The genetic makeup of a plant is the primary determinant of its capacity to produce specific secondary metabolites. Variations between different species and even between cultivars or genotypes of the same species can lead to significant differences in this compound content. frontiersin.org
Environmental Factors: Plants modulate the production of secondary metabolites in response to their surroundings. These compounds often play a role in protecting the plant from various stresses. mdpi.com
Light and UV Radiation: Light is a critical factor in flavonoid biosynthesis. Increased light intensity and, in particular, exposure to UV radiation (especially UV-B) are known to upregulate the genes involved in the phenylpropanoid pathway, often leading to an increased accumulation of flavonoids as a protective measure. mdpi.comfrontiersin.org
Temperature: Temperature stress, both high and low, can affect enzymatic reactions and alter the accumulation of phenolic compounds. mdpi.comresearchgate.net
Water Availability: Drought or water stress is a significant abiotic stress that can trigger the accumulation of various secondary metabolites, including flavonoids, as part of the plant's defense and adaptation mechanisms. mdpi.comresearchgate.net
Nutrient Availability and Soil Conditions: The composition of the soil, including the availability of essential nutrients and the presence of heavy metals, can influence the metabolic pathways leading to flavonoid production. mdpi.comcid-inc.com
Developmental Factors: The accumulation of this compound can also vary with the age of the plant and the specific organ or tissue. For example, compounds may be more concentrated in younger leaves or accumulate in specific parts like buds or flowers at certain developmental stages. researchgate.net
Chemical Synthesis and Synthetic Analogues of Santin
Total Synthesis Strategies for Santin
The total synthesis of this compound, like other flavonoids, typically involves the construction of the characteristic C15 flavone (B191248) backbone, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic γ-pyrone ring (C). uniba.itnih.gov General synthetic strategies for flavones often involve the cyclization of o-hydroxychalcones. nih.gov
Retrosynthetic Analysis and Key Synthetic Intermediates
A common retrosynthetic approach for flavones involves disconnecting the C-ring, leading back to an o-hydroxyacetophenone (the precursor for the A-ring and the C-ring carbons 2, 3, and 4) and an aromatic aldehyde or acyl halide (the precursor for the B-ring). Key synthetic intermediates in this route are often o-hydroxychalcones or 1,3-diketones. nih.govnih.gov For this compound, with its specific methoxy (B1213986) and hydroxyl substitution pattern, the choice of appropriately substituted starting materials and the control of regiochemistry during cyclization and functional group manipulation are crucial.
Stereoselective and Regioselective Synthetic Approaches
Flavone synthesis primarily involves the formation of a planar, aromatic system, so stereoselective considerations are less critical for the flavone core itself compared to compounds with multiple chiral centers. However, regioselectivity is paramount, particularly in controlling the position of substituents, such as the methoxy and hydroxyl groups in this compound. The synthesis of highly substituted flavones like this compound requires methods that ensure the correct positioning of these functional groups on both the A and B rings. For instance, methylation steps must be regioselective to yield the desired 3, 6, and 4′ methoxy groups while retaining the 5 and 7 hydroxyl groups. wikipedia.orgmetabolomicsworkbench.org While specific regioselective methods for this compound's total synthesis are not extensively detailed in the general literature, typical approaches to regioselective oxygen alkylation in flavonoid synthesis might involve differential protection and deprotection strategies of hydroxyl groups or the use of specific methylating agents and reaction conditions to favor methylation at certain positions. smolecule.com
Development of this compound Derivatives and Analogues for Research Purposes
The synthesis of derivatives and analogues of natural products like this compound is a common practice in research to explore structure-activity relationships (SAR) and develop compounds with modified biological properties. nih.govkoreascience.krrsc.orgmdpi.combenthamdirect.com Given that this compound is an O-methylated flavone, modifications can involve altering the oxidation pattern, the methylation pattern, or introducing other functional groups.
Strategies for Structural Modification of the Flavone Core
Strategies for modifying the flavone core of this compound could include selective demethylation or methylation of the existing hydroxyl and methoxy groups. For example, selective demethylation of the methoxy groups at positions 3, 6, or 4′ would yield analogues with different hydroxylation patterns. Conversely, methylation of the hydroxyl groups at positions 5 or 7 would result in more highly methylated flavones. The introduction of other substituents, such as halogens, alkyl groups, or amino groups, onto the A or B rings can also be pursued using various aromatic substitution reactions. researchgate.netbiocrick.com The synthesis of 5,7-dihydroxyflavones and their O-methylated analogues from 2,4,6-trihydroxyacetophenone highlights a general approach to access related structures for SAR studies. koreascience.kr
Synthesis of Conjugates and Prodrugs for Mechanistic Probes
To improve properties such as solubility, stability, or targeted delivery for research investigations, this compound or its derivatives can be synthesized as conjugates or prodrugs. nih.govmdpi.comscispace.comnih.govresearchgate.netresearchgate.net Conjugates involve covalently linking this compound to another molecule, such as a polymer, peptide, or targeting ligand. nih.govresearchgate.netmdpi.com Prodrugs are inactive or less active derivatives that are converted in situ to the active this compound molecule through enzymatic or chemical cleavage. mdpi.comscispace.combeilstein-journals.orgmdpi.com While specific examples of this compound conjugates or prodrugs were not found, general strategies for creating flavonoid conjugates or prodrugs could involve linking through the hydroxyl groups at positions 5 or 7, or potentially through modification of the methoxy groups or the introduction of linker-compatible functional groups onto the flavone core. biocrick.com The synthesis of various types of conjugates and prodrugs in other fields demonstrates the methodologies that could potentially be applied to this compound for research purposes. cnr.itnih.govuniba.itmdpi.comscispace.comnih.govresearchgate.netresearchgate.netmdpi.combeilstein-journals.orgmdpi.comgoogle.com
Methodological Advancements in this compound Synthesis
Advancements in general flavone synthesis methodologies, such as improved catalysts, more efficient reaction conditions, or novel cyclization strategies, can potentially be applied to the synthesis of this compound. nih.govbiomedres.us While no specific methodological advancements uniquely developed for this compound synthesis were identified, ongoing research in synthetic organic chemistry, particularly in the areas of regioselective functionalization and efficient coupling reactions, contributes to the broader toolkit available for the synthesis of complex molecules like this compound and its analogues. rsc.orgorcid.orgnih.govgithub.ioacs.org
Biosynthetic Pathways and Metabolic Engineering of Santin
Elucidation of Enzymatic Steps in Santin Biosynthesis in Plantae
The initial steps of flavonoid biosynthesis involve the condensation of p-coumaroyl-CoA, derived from the phenylpropanoid pathway, with three molecules of malonyl-CoA, derived from the acetate-malonate pathway. mdpi.comresearchgate.net This reaction is catalyzed by chalcone (B49325) synthase (CHS), a key enzyme in the pathway, leading to the formation of naringenin (B18129) chalcone. mdpi.comresearchgate.net Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to produce flavanones, such as naringenin. mdpi.com
Flavanones serve as common precursors for various flavonoid subclasses, including flavones, flavonols, anthocyanins, and isoflavones. mdpi.com The conversion of flavanones to flavones typically involves flavone (B191248) synthase. This compound is an O-methylated flavonol. Flavonols are formed from flavanones through the action of flavanone (B1672756) 3-hydroxylase, followed by other enzymatic steps. The specific enzymatic steps involved in the subsequent modifications (hydroxylation patterns and particularly the O-methylation at the 3, 6, and 4' positions) that distinguish this compound from other flavonols are not explicitly detailed in the provided sources.
Identification and Characterization of Key Biosynthetic Enzymes
Key enzymes in the general flavonoid biosynthesis pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), have been identified and characterized in various plant species. mdpi.comresearchgate.net These enzymes catalyze the initial, committed steps in the synthesis of the flavonoid backbone. mdpi.comresearchgate.net
However, specific enzymes responsible for the later-stage modifications leading to this compound's unique O-methylation pattern, such as specific O-methyltransferases (OMTs), are not specifically identified or characterized in the provided search results in the context of this compound biosynthesis. While OMTs are known to be involved in flavonoid modification generally dntb.gov.ua, the particular OMTs catalyzing methylation at the 3, 6, and 4' positions to form this compound require specific investigation.
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of flavonoids is known to be under complex genetic and molecular regulation in plants. This regulation involves various transcription factors (TFs), including members of the MYB, bHLH, and WD40 families, which can activate or repress the expression of structural genes in the flavonoid pathway. dntb.gov.ua Environmental factors, such as UV-B radiation, have also been shown to influence the expression of flavonoid biosynthetic genes and the accumulation of flavonoids in plants. dntb.gov.uaunipi.itfrontiersin.orgnih.gov
While the general mechanisms of flavonoid pathway regulation are studied, specific details regarding the genetic loci, transcription factors, or signaling pathways that specifically regulate the biosynthesis of this compound in its native plant sources are not provided in the available information.
Metabolic Engineering Approaches for Heterologous Production of this compound
Metabolic engineering is a powerful approach used to modify or introduce metabolic pathways in host organisms, such as bacteria or yeast, for the enhanced or heterologous production of natural compounds. mdpi.comgoogle.comwikipedia.org This involves identifying the genes encoding the necessary biosynthetic enzymes, optimizing their expression, and engineering the host metabolism to provide precursors and cofactors. mdpi.comgoogle.comwikipedia.org
Metabolic engineering has been successfully applied to produce various natural products and chemicals in heterologous systems, including other plant-derived compounds like Taxol and limonene, as well as fatty acids and carotenoids. unipi.itmdpi.comwikipedia.orgglobalseafood.org However, specific studies or reported approaches for the metabolic engineering and heterologous production of this compound were not found in the provided search results. Developing such approaches for this compound would require the identification and cloning of the genes encoding its specific biosynthetic enzymes, including the relevant O-methyltransferases, and their functional expression in a suitable host organism.
Molecular and Cellular Mechanisms of Action of Santin in Vitro Studies
Modulation of Cellular Signaling Pathways by Santin
This compound has been shown to influence several critical cellular signaling pathways that govern cell fate and behavior nih.govresearchgate.net. Its impact on these pathways contributes to its observed biological activities in in vitro settings.
This compound's Influence on Apoptotic Cascades (e.g., Caspase Activation, Mitochondrial Pathway)
This compound has been demonstrated to induce apoptosis in various cancer cell lines researchgate.net. This induction of programmed cell death is a significant mechanism contributing to its potential anti-cancer properties nih.govresearchgate.net. Studies have shown that this compound can activate caspases, which are key executioners of the apoptotic pathway researchgate.net. Specifically, activation of caspase-3, caspase-7, caspase-8, and caspase-9 has been observed in cancer cells treated with this compound researchgate.net.
Furthermore, this compound appears to be involved in the mitochondrial (intrinsic) apoptotic pathway nih.gov. Research indicates that this compound can augment the disruption of the mitochondrial membrane potential, a crucial event in initiating the intrinsic apoptotic cascade nih.gov. This compound has also been shown to increase the expression of death receptors TRAIL-R1 (DR4) and TRAIL-R2 (DR5), which are involved in the extrinsic apoptotic pathway and can sensitize cancer cells to TRAIL-mediated apoptosis nih.govresearchgate.netresearchgate.net.
Data on this compound's effects on caspase activation and mitochondrial membrane potential in specific cancer cell lines are summarized below:
| Cell Line | This compound Concentration | Effect on Caspase-3 | Effect on Caspase-7 | Effect on Caspase-8 | Effect on Caspase-9 | Effect on Mitochondrial Membrane Potential | Reference |
| AGS (Gastric cancer) | Various | Activation | Activation | Activation | Activation | Not specified in detail, but involved in intrinsic pathway | researchgate.net |
| DLD-1 (Colon cancer) | Various | Activation | Activation | Activation | Activation | Not specified in detail, but involved in intrinsic pathway | researchgate.net |
| HepG2 (Liver cancer) | Various | Activation | Activation | Activation | Activation | Not specified in detail, but involved in intrinsic pathway | researchgate.net |
| SW480 (Colon cancer) | 25–100 μM | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Augmented disruption | nih.govresearchgate.netresearchgate.net |
| SW620 (Colon cancer) | 25–100 μM | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Not specified, but enhances TRAIL-mediated apoptosis involving caspases | Augmented disruption | nih.govresearchgate.netresearchgate.net |
Note: "Activation" indicates that studies reported an increase in the activity or levels of the respective caspases upon this compound treatment.
Regulation of Cell Cycle Progression by this compound
Flavonoids, including this compound, have been reported to inhibit the proliferation of tumor cells by affecting different phases of the cell cycle, such as the G1/S and G2/M phases nih.gov. While the provided search results specifically mention that flavonoids can regulate cell cycle pathways nih.gov, detailed information on how this compound specifically impacts cell cycle checkpoints or the expression of cell cycle regulatory proteins (like cyclins or cyclin-dependent kinases) was not extensively available in the provided snippets. However, the inhibition of cell proliferation by this compound researchgate.net suggests an involvement in cell cycle regulation.
This compound's Impact on Cellular Proliferation Pathways
This compound has been consistently shown to reduce the proliferation, viability, and clonogenicity of various cancer cell lines in in vitro studies researchgate.net. This anti-proliferative effect is a key biological activity observed for this compound nih.govresearchgate.net. The inhibition of proliferation is often linked to the induction of apoptosis and/or cell cycle arrest nih.gov.
Research findings on this compound's effect on cell proliferation in specific cancer cell lines include:
| Cell Line | This compound Effect on Proliferation | Reference |
| AGS (Gastric cancer) | Significantly reduced proliferation | researchgate.net |
| DLD-1 (Colon cancer) | Significantly reduced proliferation | researchgate.net |
| HepG2 (Liver cancer) | Significantly reduced proliferation | researchgate.net |
These findings indicate a direct inhibitory effect of this compound on the mechanisms driving cellular proliferation in these cancer cell types.
Effects on Specific Transcription Factors and Gene Expression
Flavonoids can impact gene expression by influencing transcription factors nih.gov. While the provided search results mention that flavonoids can affect transcription factors like NF-κB and STAT3 researchgate.net, and that another flavonoid, quercetin (B1663063), inhibited the transcriptional activity of β-catenin/Tcf nih.gov, specific details on how this compound directly modulates the activity or expression of particular transcription factors were not prominently featured in the immediate search results. However, the observed effects of this compound on apoptosis and cell cycle regulation imply that it likely influences the expression of genes controlled by relevant transcription factors nih.gov. For instance, the upregulation of p53 was detected in wild-type p53 harbouring cells treated with this compound . p53 is a transcription factor that plays a crucial role in cell cycle arrest and apoptosis.
Interactions of this compound with Cellular Biomolecules
The biological activities of this compound at the cellular level are mediated through its interactions with various biomolecules, including enzymes nih.gov.
Enzyme Inhibition or Activation by this compound
While the provided search results indicate that flavonoids can inhibit enzymes, such as cyclo-oxygenase and 5-lipoxygenase pathways in the context of anti-inflammatory activity , and can inhibit digestive enzymes like α-amylase and pancreatic lipase (B570770) frontiersin.org, specific in vitro data detailing the direct inhibition or activation of particular enzymes by this compound in the context of its anti-cancer or other cellular effects were not extensively provided. However, the observed effects on cellular pathways like apoptosis and proliferation suggest potential interactions with enzymes involved in these processes nih.govresearchgate.net.
Receptor Binding and Ligand-Receptor Complex Formation
Research indicates that this compound enhances TRAIL-mediated apoptosis in cancer cells mdpi.comnih.govnih.govresearchgate.net. This synergistic effect is, at least in part, attributed to this compound's ability to increase the expression of death receptors TRAIL-R1 (DR4) and TRAIL-R2 (DR5) on the surface of cancer cells mdpi.comnih.govresearchgate.netfrontiersin.org. TRAIL induces apoptosis by binding to these death receptors, leading to their trimerization and the subsequent formation of the death-inducing signaling complex (DISC) nih.govresearchgate.net. While this compound upregulates the expression of these receptors, thereby potentially facilitating increased TRAIL binding and DISC formation, the available research does not provide evidence of this compound itself directly binding to TRAIL-R1 or TRAIL-R2 or forming a direct ligand-receptor complex with these proteins. The observed effect appears to be an indirect modulation of the cellular landscape, making cells more responsive to the endogenous ligand TRAIL.
Modulation of Protein-Protein Interactions
Investigations into this compound's Effects on Cellular Organelles and Structures
Investigations into this compound's effects on cellular organelles have highlighted its impact on mitochondria in the context of apoptosis induction. This compound has been shown to augment the disruption of the mitochondrial membrane potential (ΔΨm) in cancer cells mdpi.comnih.govnih.govresearchgate.net. A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytosol nih.gov. While this compound's contribution to mitochondrial membrane disruption is evident and linked to its pro-apoptotic activity, detailed research on this compound's direct effects on the morphology or function of other cellular organelles, such as the Golgi apparatus, endoplasmic reticulum, or lysosomes, or on major cellular structures like the cytoskeleton, is not extensively described in the provided search results concerning the compound this compound. Studies mentioning effects on these organelles in the context of "this compound et al." appear to refer to research groups investigating other compounds, such as platinum-based agents dntb.gov.uaencyclopedia.pubresearchgate.net.
Structure Activity Relationship Sar Studies of Santin and Its Synthetic Derivatives
Correlating Structural Features of Santin with In Vitro Biological Activities
This compound's biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, as well as reported trypanocidal and leishmanicidal activities, are intrinsically linked to its flavone (B191248) structure and its specific substitution pattern. nih.govuni.luontosight.airesearchgate.net The flavone backbone, characterized by the C2-C3 double bond and the 4-carbonyl group, is a common scaffold in compounds exhibiting diverse bioactivities. mdpi.com
For flavonoids in general, the presence and position of hydroxyl groups are often critical for antioxidant activity, primarily through their ability to scavenge free radicals and chelate metal ions. researchgate.netresearchgate.net The catechol moiety (ortho-dihydroxyl groups) on the B-ring and a hydroxyl group at the C3 position are frequently highlighted as important features for potent antioxidant effects in other flavonoids. researchgate.netmdpi.com While this compound possesses hydroxyl groups at the C5 and C7 positions on the A-ring, it lacks the catechol moiety on the B-ring and a hydroxyl at C3 (instead having a methoxy (B1213986) group at C3). wikipedia.org However, hydroxyl substitutions at C5 and C7 on the A-ring have also been reported to play a role in antioxidant activity in other flavones. nih.govresearchgate.net
The anti-inflammatory properties of flavonoids are also influenced by their structural features. Methoxy groups, while potentially reducing antioxidant activity compared to hydroxyls, can enhance anti-inflammatory effects in some cases. researchgate.netmdpi.com The specific arrangement of methoxy and hydroxyl groups on the flavone scaffold contributes to interactions with biological targets involved in inflammatory pathways. nih.govmdpi.com
SAR of Hydroxyl and Methoxy Substitutions on the Flavone Backbone
The nature and position of substituents, particularly hydroxyl and methoxy groups, on the flavone backbone significantly influence biological activity. researchgate.netresearchgate.netmdpi.commdpi.com this compound possesses hydroxyl groups at C5 and C7 and methoxy groups at C3, C6, and C4'. wikipedia.org
General SAR studies on flavonoids indicate that the number and position of hydroxyl groups are key determinants of antioxidant potency. researchgate.netresearchgate.netmdpi.com Methylation of hydroxyl groups to form methoxy groups can alter the compound's polarity, metabolic stability, and interaction with biological targets. researchgate.netmdpi.commdpi.com For instance, methoxy substitutions can increase lipophilicity, potentially affecting cellular uptake and membrane interactions, including with efflux pumps like P-glycoprotein. mdpi.commdpi.com
Research on other methoxyflavones suggests that the position of methoxy groups is crucial for their biological effects, including cytotoxicity and interaction with enzymes. mdpi.commdpi.com For example, methoxy groups at C6 and C4' have been implicated in the activity of certain polymethoxylated flavonoids. mdpi.com The presence of both methoxy and hydroxyl moieties on neighboring positions can also influence activity. mdpi.com
While specific quantitative data for a series of this compound derivatives with varied hydroxyl and methoxy patterns is not available in the search results, the general principles from flavonoid SAR suggest that modifying the oxidation and methylation pattern on this compound's A, C, and B rings would likely impact its biological activities. For example, introducing additional hydroxyl groups or altering the positions of the existing methoxy groups could lead to derivatives with altered potency or selectivity for specific biological targets.
Rational Design of this compound Derivatives Based on SAR Insights
Rational drug design involves using the knowledge gained from SAR studies to deliberately design and synthesize new compounds with improved biological activity, selectivity, or pharmacokinetic properties. wikipedia.orggardp.orgmdpi.comjst.go.jpmdpi.com Based on the SAR principles established for flavonoids and any specific data available for this compound's interactions, researchers can design this compound derivatives with targeted modifications.
For instance, if SAR studies indicate that increased hydrogen bonding capacity enhances a desired activity, derivatives with additional hydroxyl groups at strategic positions could be designed. Conversely, if increased lipophilicity is desired for better membrane permeability or interaction with a hydrophobic binding site, selective methylation of hydroxyl groups could be considered. researchgate.netmdpi.commdpi.com
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in the rational design process. wikipedia.orgmdpi.comjst.go.jp These tools can help predict the binding affinity of designed derivatives to target proteins and correlate structural descriptors with biological activity, guiding the synthesis of the most promising compounds. wikipedia.orgmdpi.comjst.go.jp
Although specific examples of rationally designed this compound derivatives and their comparative activity data were not prominently featured in the search results, the general approach involves:
Identifying key structural features of this compound responsible for its observed activities through SAR studies (even if based on general flavonoid principles).
Designing novel derivatives with targeted modifications to these key features.
Synthesizing the designed compounds.
Evaluating the in vitro biological activity of the new derivatives.
Analyzing the new SAR data to further refine the design process in an iterative manner.
This rational approach, guided by SAR insights, holds potential for developing this compound-based compounds with optimized biological profiles for various applications.
Advanced Analytical Methodologies for Santin Quantification and Research Applications
Hyphenated Chromatographic Techniques for Trace Analysis of Santin (e.g., LC-MS/MS, GC-MS)
Hyphenated chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of compounds like this compound, especially at trace levels. These techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
LC-MS/MS is widely used for the analysis of various compounds in complex samples due to its high selectivity and sensitivity. plos.org It involves separating the sample components by liquid chromatography before they enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio and fragmentation patterns. This method is particularly suitable for non-volatile or thermally labile compounds, which may include flavonoids like this compound. Studies have demonstrated the effectiveness of LC-MS/MS in analyzing compounds in biological and complex matrices, highlighting its sensitivity and specificity. plos.orgmdpi.comscielo.br For instance, LC-MS/MS methods have been developed for the determination of various compounds in plasma and other biological samples, showcasing good sensitivity and accuracy with relatively short run times. mdpi.comscielo.br The optimization of chromatographic conditions, such as the mobile phase composition and flow rate, is crucial for achieving efficient separation and minimizing matrix effects in LC-MS/MS analysis. mdpi.comscielo.br
GC-MS is another hyphenated technique valuable for the analysis of volatile and semi-volatile compounds. It involves separating components in the gas phase before detection by mass spectrometry. While this compound is a flavonoid and might require derivatization to become volatile for GC-MS analysis, GC-MS is a standard technique for identifying and quantifying various compounds in complex mixtures, such as essential oils and plant extracts. aip.orgbanglajol.infowu.ac.th GC-MS analysis typically involves optimizing oven temperature programs, carrier gas flow rates, and injection techniques to achieve good separation and detection. aip.orgbanglajol.info Identification of compounds is often done by comparing their mass spectra and retention indices with those in spectral libraries. aip.orgbanglajol.info
Advanced Spectroscopic Methods for In Vitro this compound Detection and Characterization (e.g., NMR, High-Resolution Mass Spectrometry)
Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are essential for the detailed structural characterization and in vitro detection of this compound.
NMR spectroscopy provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. researchgate.netaps.orgnih.gov Both ¹H and ¹³C NMR are commonly used for structural elucidation. High-resolution NMR, potentially at high field strengths, can provide more detailed spectra and better resolution, which is crucial for analyzing complex molecules or mixtures containing this compound. researchgate.net NMR can be used for quantitative analysis as well, by integrating signal areas. researchgate.net While the provided search results discuss NMR for characterizing various compounds and materials, specific applications for this compound were not detailed. However, the principles of NMR for structural and quantitative analysis are broadly applicable to organic molecules like flavonoids. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with chromatography (e.g., LC-HRMS), provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation of compounds with very similar nominal masses. nih.govmdpi.comresearchgate.net Orbitrap and time-of-flight (TOF) mass analyzers are examples of technologies used in HRMS. nih.govmdpi.comresearchgate.net HRMS is particularly useful for identifying unknown compounds, confirming the presence of target analytes with high confidence, and performing untargeted screening in complex samples. nih.govmdpi.com The high resolving power of HRMS enables the separation of isobaric ions, which is critical for accurate quantification and identification. researchgate.net LC-HRMS methods have been developed for the sensitive and selective analysis of various compounds in food and biological matrices. nih.govmdpi.com
Electrochemical and Biosensor-Based Approaches for this compound Detection
Electrochemical methods and biosensors offer alternative approaches for the detection of this compound, potentially providing advantages such as lower cost, portability, and real-time analysis. mdpi.comresearchgate.net Electrochemical sensors measure changes in electrical signals (e.g., current or potential) resulting from redox reactions involving the analyte at an electrode surface. mdpi.com The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with various materials, including nanomaterials or polymers. mdpi.comresearchgate.net
Biosensors integrate a biological recognition element (e.g., enzyme, antibody, DNA aptamer) with a transducer (e.g., electrochemical, optical) to detect specific analytes. acs.orgresearchgate.net The biological element provides selectivity by binding specifically to the target molecule, and the transducer converts this binding event into a measurable signal. acs.org Electrochemical biosensors combine the principles of electrochemical detection with biological recognition. mdpi.comresearchgate.netacs.org While the provided search results discuss the development and application of electrochemical sensors and biosensors for various compounds, including pharmaceuticals and biological molecules, specific examples for this compound detection were not found. However, the general principles and advancements in this field, such as the use of modified electrodes and aptamers, suggest potential for developing this compound-specific sensors. mdpi.comresearchgate.netacs.orgacs.org Research in this area focuses on improving sensitivity, selectivity, and stability of the sensors for trace analysis in different matrices. mdpi.comresearchgate.net
Microfluidic and Miniaturized Systems for this compound Analysis
Microfluidic and miniaturized systems, often referred to as "lab-on-a-chip" devices, involve the manipulation and analysis of small volumes of fluids within micro-channels. researchgate.netacs.orgescholarship.orgplos.orggoogle.compsu.edu These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, increased sensitivity, and portability. researchgate.netgoogle.compsu.edu Microfluidic devices can integrate various analytical steps, including sample preparation, separation, reaction, and detection, onto a single chip. acs.orgpsu.edu
Miniaturized analysis systems can incorporate different detection principles, including optical and electrochemical methods. researchgate.netescholarship.orggoogle.com The development of microfluidic systems for chemical analysis has been spurred by advancements in microfabrication techniques. psu.edu These systems are being explored for a wide range of applications, including chemical analysis of biological samples and environmental monitoring. researchgate.netescholarship.orgpsu.edu While the search results highlight the capabilities and applications of microfluidic and miniaturized systems in general analytical chemistry and biosensing, specific applications for this compound analysis were not identified. However, the inherent advantages of miniaturization, such as improved analytical speed and sensitivity, suggest that microfluidic platforms could potentially be adapted for this compound detection and analysis in the future. researchgate.net Research in this area includes the development of integrated systems for sample processing and detection, as well as the use of novel materials and fabrication techniques. acs.orgescholarship.orgplos.orggoogle.com
Theoretical and Computational Chemistry of Santin
Quantum Chemical Studies on Electronic Structure and Reactivity of Santin
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to study the electronic structure and predict the reactivity of molecules. These methods solve the molecular Schrödinger equation or approximations thereof to determine the distribution of electrons within a molecule, which in turn dictates its chemical behavior. wikipedia.org
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of molecules, particularly their ground state properties. wikipedia.orgfas.org DFT calculations can provide insights into the optimized geometry, electronic charge distribution, and other fundamental properties of this compound in its most stable state. researchgate.netaps.org These calculations approximate the many-electron wave function by using the electron density, offering a computationally efficient way to study larger molecular systems. fas.orgmdpi.com While the search results provide general information about DFT applications for ground state properties and other compounds fas.orgresearchgate.netaps.orgmdpi.comosti.gov, specific detailed research findings on DFT calculations for this compound's ground state properties were not prominently found in the initial search.
Ab Initio Methods for Excited States and Spectroscopic Predictions
Molecular Dynamics Simulations of this compound and Its Interactions
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. acs.orgrsc.org By simulating the interactions between atoms based on defined force fields, MD can provide information about the dynamic behavior of a molecule, its conformational changes, and its interactions with other molecules or environments. rsc.orgbiorxiv.orgacs.org
Conformational Analysis and Flexibility Studies
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. scirp.orguzh.chnih.govresearchgate.netmdpi.com These simulations can reveal the different shapes or conformations a molecule can adopt and the transitions between them, providing insights into its flexibility. scirp.orguzh.chnih.govresearchgate.netmdpi.com Understanding the conformational preferences and flexibility of this compound is crucial for predicting its behavior in various environments and its ability to interact with potential targets. While the search results discuss conformational analysis using computational methods for other compounds scirp.orguzh.chnih.govresearchgate.netmdpi.com, specific detailed research findings on MD simulations for this compound's conformational analysis were not found in the initial search.
Ligand-Target Docking and Binding Affinity Predictions
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
Chemoinformatics involves the use of computational and informational techniques to solve chemical problems. QSAR modeling is a chemoinformatics approach that aims to build predictive models correlating the chemical structure of compounds with their biological activity or other properties. kdpublications.innih.govsemanticscholar.orgresearchgate.netpharmainfo.in By analyzing a series of related compounds (derivatives) and their measured activities, QSAR models can identify structural features that are important for activity and predict the properties of new, untested derivatives. kdpublications.innih.govsemanticscholar.orgresearchgate.netpharmainfo.in This can guide the design and synthesis of novel compounds with improved properties. While the search results discuss QSAR studies for various chemical series kdpublications.innih.govsemanticscholar.orgresearchgate.netpharmainfo.in, specific detailed research findings on QSAR modeling specifically for this compound derivatives were not prominently found in the initial search.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
In silico ADME prediction utilizes computational models to estimate how a compound is likely to be absorbed into the bloodstream, distributed to tissues, metabolized by enzymes, and excreted from the body. nih.govnih.gov This predictive approach helps prioritize compounds with favorable pharmacokinetic profiles, reducing the time and cost associated with experimental screening.
Several physicochemical properties of this compound, calculated through computational methods, are indicative of its potential ADME characteristics. These include its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. lipidmaps.orguni.lu
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₇ | lipidmaps.orguni.lu |
| Molecular Weight | 344.319 g/mol | wikipedia.org |
| Exact Mass | 344.089605 | lipidmaps.org |
| XlogP (predicted) | 3.1 | uni.lu |
| logP (predicted) | 3.80 | lipidmaps.org |
| logP (predicted) | 3.162 | |
| TPSA (Topological Polar Surface Area) | 98.36 Ų | lipidmaps.org |
| Hydrogen Bond Donors | 2 | lipidmaps.org |
| Hydrogen Bond Acceptors | 7 | lipidmaps.org |
| Rotatable Bonds | 4 | lipidmaps.org |
| Rings | 3 | lipidmaps.org |
| Aromatic Rings | 3 | lipidmaps.org |
Specific in silico ADME predictions for this compound are available, providing estimations for its permeability across biological barriers and potential oral bioavailability. These predictions often involve models based on structural features and comparisons to known compounds. Predicted parameters include Caco-2 permeability, MDCK permeability, P-glycoprotein (P-gp) substrate activity, human intestinal absorption (HIA), and estimations of oral bioavailability at different thresholds (F20% and F30%).
| ADME Parameter | Prediction Value | Source |
| Caco-2 Permeability | -4.827 | |
| MDCK Permeability | 1.95E-05 | |
| Pgp-substrate | 0.001 | |
| HIA (Human Intestinal Absorption) | 0.012 | |
| F20% (20% Oral Bioavailability) | 0.003 | |
| F30% (30% Oral Bioavailability) | 0.002 |
These in silico predictions suggest insights into how this compound might behave pharmacokinetically, which is valuable for prioritizing it for further investigation.
Advanced Computational Modeling of this compound in Biological Mimics (e.g., Membrane Interactions)
Advanced computational modeling techniques, such as molecular dynamics simulations, are powerful tools for investigating the interactions of molecules with complex biological environments, including cell membranes. nih.gov These simulations can provide detailed insights into the dynamic behavior of a compound, its orientation within a lipid bilayer, and its potential to cross or interact with the membrane. nih.govfrontiersin.org
Based on the conducted search, specific published studies detailing advanced computational modeling of this compound in biological mimics, such as investigations into its direct interactions with cell membranes using techniques like molecular dynamics simulations, were not identified. While general computational chemistry studies on various compounds and biological systems exist, research specifically applying these advanced modeling techniques to this compound in such contexts was not found in the search results.
Future Directions and Emerging Research Avenues for Santin
Integration of Omics Technologies in Santin Research (e.g., Proteomics, Metabolomics)
The application of "omics" technologies is crucial for obtaining a systems-level understanding of this compound's biological effects. These high-throughput approaches can identify global changes in proteins and metabolites following this compound treatment, offering unbiased insights into its molecular targets and pathways.
Proteomics: Proteomic analyses can reveal the full spectrum of proteins whose expression or activity is altered by this compound. Research has already provided glimpses into these effects; for instance, studies in cancer cell lines have shown that this compound can modulate key proteins involved in cell fate and metabolism. In HeLa cells, this compound treatment was found to activate the tumor suppressor p53, leading to the upregulation of proline oxidase. researchgate.net Conversely, in Ishikawa cancer cells, which have a different molecular background, this compound increased the expression and activity of prolidase, an enzyme involved in proline metabolism from protein degradation. researchgate.net Furthermore, in colon cancer cells, this compound has been shown to increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, specifically TRAIL-R1 and TRAIL-R2, sensitizing the cells to apoptosis. researchgate.net Future proteomics research, such as mass spectrometry-based spatial proteomics, could map the distribution of these and other proteins within this compound-treated cells and tissues, providing deeper insights into its mechanism of action in specific subcellular compartments. nih.gov
Metabolomics: Metabolomics, the large-scale study of small molecules, can elucidate how this compound alters cellular metabolic networks. The compound is known to induce oxidative proline catabolism, a key metabolic process. researchgate.net Future studies employing techniques like high-resolution proton nuclear magnetic resonance (¹H-NMR) spectroscopy or mass spectrometry can provide a comprehensive profile of the metabolic shifts induced by this compound. nih.gov For example, analyzing changes in amino acids, lipids, and energy-related metabolites could reveal how this compound's influence on proline metabolism impacts wider cellular bioenergetics and signaling pathways. nih.govfrontiersin.org This approach would help to build a detailed metabolic map of this compound's cellular effects.
| Omics Technology | Key Finding | Affected Cell Line(s) | Potential Implication |
|---|---|---|---|
| Proteomics | Activation of p53 and upregulation of proline oxidase. researchgate.net | HeLa | Induction of apoptosis via tumor suppressor pathways. |
| Proteomics | Increased expression and activity of prolidase. researchgate.net | Ishikawa | Alteration of proline availability and cellular metabolism. |
| Proteomics | Increased expression of TRAIL-R1 and TRAIL-R2. researchgate.net | Colon Cancer Cells | Enhancement of TRAIL-mediated apoptosis. nih.gov |
| Metabolomics | Induction of oxidative proline catabolism. researchgate.net | HeLa, Ishikawa | Disruption of cancer cell metabolism and energy production. |
Application of Advanced Imaging Techniques for Intracellular Localization and Dynamics
Understanding where this compound localizes within a cell and how it affects subcellular structures is fundamental to elucidating its mechanism of action. Advanced imaging techniques offer the resolution needed to move beyond whole-cell assays and visualize molecular events in real-time.
Future research could employ a variety of cutting-edge microscopy methods. nih.gov Confocal laser scanning microscopy can provide high-resolution, 3D reconstructions of cells, allowing researchers to determine if this compound or its fluorescent derivatives accumulate in specific organelles like the mitochondria or nucleus. beilstein-journals.org For even greater detail, super-resolution techniques such as photoactivated localization microscopy (PALM) and stimulated emission depletion (STED) microscopy can overcome the diffraction limit of light, enabling the visualization of this compound's interactions with individual protein complexes or DNA. numberanalytics.com
Furthermore, techniques like Raman microspectroscopy, which does not require fluorescent labeling, could be used to track the native this compound molecule within the cell and simultaneously provide information on the biochemical changes occurring in its vicinity. beilstein-journals.org These advanced imaging approaches will be instrumental in creating a dynamic, spatiotemporal map of this compound's journey and activity within the cell. nih.gov
| Imaging Technique | Potential Application for this compound | Type of Information Gained |
|---|---|---|
| Confocal Laser Scanning Microscopy | Tracking fluorescently-tagged this compound. beilstein-journals.org | 3D subcellular localization (e.g., nucleus, mitochondria). |
| Super-Resolution Microscopy (e.g., STED, PALM) | Visualizing interactions with specific molecular targets. numberanalytics.com | Nanoscale mapping of protein-santin interactions. |
| Raman Microspectroscopy | Label-free tracking of this compound and local biochemical changes. beilstein-journals.org | Simultaneous localization and functional impact on cellular environment. |
| Fluorescence Lifetime Imaging (FLIM) | Detecting binding events and conformational changes of target proteins. beilstein-journals.org | Information on molecular binding and the local cellular microenvironment. |
Novel Experimental Models for In Vitro Mechanistic Elucidation
The choice of an experimental model is critical, as findings can be highly dependent on the cellular context. upenn.edu While research on this compound has utilized standard 2D cancer cell lines such as HeLa, Ishikawa, SW480, and SW620, future studies must incorporate more complex and physiologically relevant in vitro models. nih.govresearchgate.net
The use of three-dimensional (3D) culture systems, such as spheroids or organoids, can better mimic the architecture and microenvironment of natural tissues. nih.gov Studying this compound's effects on colon cancer organoids, for example, would provide more realistic insights into its potential efficacy compared to monolayer cultures. These models can better simulate cell-cell interactions, nutrient gradients, and gene expression patterns found in an actual tumor.
Furthermore, microfluidic "lab-on-a-chip" platforms can be used to create dynamic culture environments that simulate blood flow and allow for the co-culture of different cell types, such as cancer cells and immune cells (e.g., macrophages). researchgate.netnih.gov This would enable researchers to study this compound's anti-inflammatory and anticancer effects in a more integrated and realistic setting.
Bridging In Vitro Findings with Broader Biological System Dynamics
A significant challenge in preclinical research is translating mechanistic data from in vitro experiments to the complex dynamics of a whole organism. springermedizin.de Future this compound research must focus on bridging this gap. One powerful approach is the use of computational and systems biology modeling. oup.com
By integrating data from omics studies (proteomics, metabolomics) and in vitro assays, agent-based models can be developed to simulate tumor responses to this compound under various conditions. biorxiv.orgbiorxiv.org These in silico models can help predict how the molecular effects observed in a petri dish might translate to tissue-level outcomes, guiding the design of more targeted and efficient in vivo studies. This "genes to behavior" approach, which connects molecular-level events to organismal physiology, is essential for understanding the holistic impact of this compound and advancing its potential as a therapeutic agent. missouri.edu This integrative strategy ensures that the detailed mechanistic insights gained from in vitro work can be effectively placed within the broader context of biological system dynamics.
Q & A
Q. What steps validate this compound’s stability under long-term storage conditions?
- Methodological Answer : Design accelerated stability studies (e.g., ICH Q1A guidelines) with varied temperatures, humidity, and light exposure. Monitor degradation via LC-MS and quantify impurities using peak integration. Establish acceptance criteria (e.g., ≤5% degradation) and correlate with bioactivity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
